

# (R)-3,4-Dimethylpentanoic acid properties

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## Compound of Interest

Compound Name: *3,4-Dimethylpentanoic acid*

Cat. No.: *B1296145*

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An In-Depth Technical Guide to **(R)-3,4-Dimethylpentanoic Acid**: Properties, Synthesis, and Applications

## Introduction

**3,4-Dimethylpentanoic acid** is a branched-chain fatty acid characterized by methyl groups at the third and fourth positions of its carbon backbone.[\[1\]](#)[\[2\]](#) While the racemic mixture has its utility, the true value for researchers in drug development and stereoselective synthesis lies in its enantiomerically pure forms. This guide focuses specifically on the (R)-enantiomer, **(R)-3,4-Dimethylpentanoic acid**.

The principle of chirality is fundamental to biology; the three-dimensional arrangement of atoms within a molecule dictates its interaction with the inherently chiral systems of life, such as enzymes and receptors.[\[3\]](#)[\[4\]](#) Enantiomers of the same compound can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[\[5\]](#) Understanding the specific properties and synthesis of a single enantiomer like **(R)-3,4-Dimethylpentanoic acid** is therefore critical for its application as a sophisticated chiral building block.

This technical guide provides a comprehensive overview of **(R)-3,4-Dimethylpentanoic acid**, covering its physicochemical properties, stereoselective synthetic strategies, spectroscopic characterization, key applications in research and development, and essential safety protocols for laboratory handling.

## Part 1: Physicochemical and Stereochemical Properties

## Molecular Structure and Core Properties

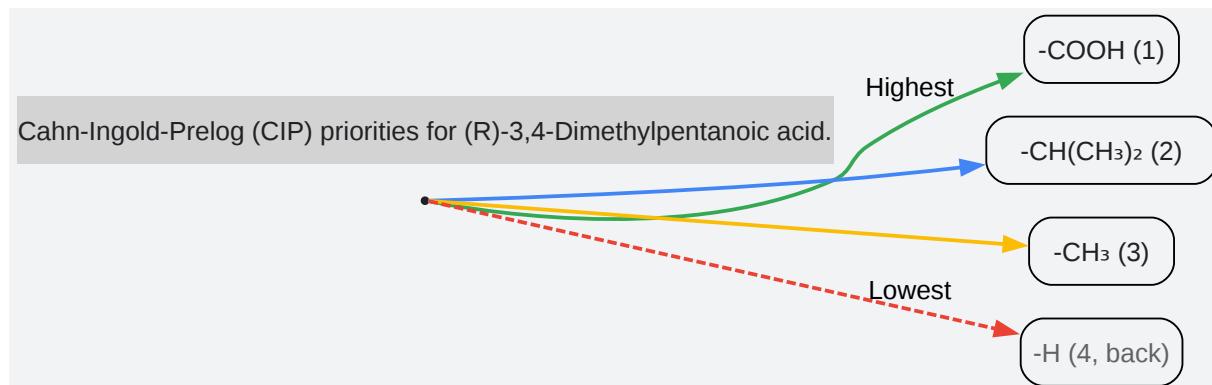
**(R)-3,4-Dimethylpentanoic acid** is an aliphatic carboxylic acid. Its branched structure imparts distinct physical properties compared to its linear-chain isomers.[\[1\]](#)

Property	Value	Source(s)
IUPAC Name	(R)-3,4-Dimethylpentanoic acid	<a href="#">[1]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	130.18 g/mol	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>
CAS Number	3302-06-5 (unspecified stereochemistry)	<a href="#">[1]</a> <a href="#">[6]</a>

## The Significance of the (R)-Configuration

The stereochemistry of this molecule is defined by the single chiral center at the C-3 position. The designation '(R)' is derived from the Latin *rectus* (right) and is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the carboxyl group receives the highest priority, followed by the isopropyl group at C-4, the methyl group at C-3, and finally the implicit hydrogen atom.[\[1\]](#) The clockwise arrangement from highest to lowest priority defines the (R)-configuration.

The specific spatial arrangement of the (R)-enantiomer is paramount in its interaction with biological systems. Enzymes and receptors possess three-dimensional active sites that are themselves chiral. Consequently, one enantiomer may bind with high affinity and elicit a desired biological response, while the other may bind weakly, not at all, or even interact with a different target, potentially causing off-target effects or toxicity.[\[9\]](#)[\[10\]](#) This stereospecificity is the primary driver for the development of single-enantiomer drugs.[\[5\]](#)



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Caption: Cahn-Ingold-Prelog (CIP) priorities for (R)-**3,4-Dimethylpentanoic acid**.

## Tabulated Physical Properties

The physical properties of **3,4-dimethylpentanoic acid** are critical for its handling, purification, and use in synthetic reactions.

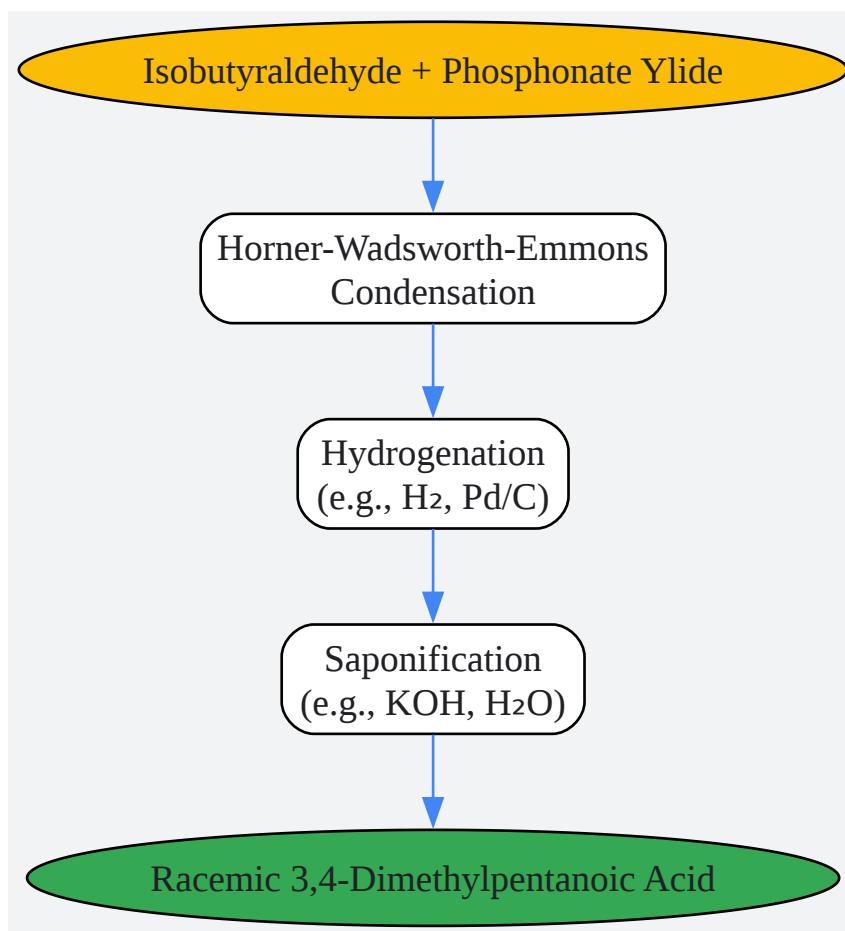
Property	Value	Unit	Source(s)
Density	0.933	g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	109 (at 14 mmHg)	°C	<a href="#">[7]</a>
Flash Point	94.5	°C	<a href="#">[1]</a> <a href="#">[11]</a>
pKa (Predicted)	4.80 ± 0.10		<a href="#">[2]</a>
Log Water Solubility (log <sub>10</sub> WS)	-1.37		<a href="#">[1]</a> <a href="#">[8]</a>
Octanol/Water Partition Coeff. (logP)	1.753 (Calculated)		<a href="#">[8]</a>

## Part 2: Synthesis and Resolution

The production of enantiomerically pure (R)-**3,4-Dimethylpentanoic acid** is a key challenge that can be addressed through two primary strategies: direct enantioselective synthesis or the resolution of a racemic mixture.

## Achiral Synthesis of Racemic 3,4-Dimethylpentanoic Acid

A common approach to the racemic compound involves a three-step sequence utilizing the Horner-Wadsworth-Emmons (HWE) reaction.<sup>[1]</sup> This method is robust and provides the racemic acid, which can then be subjected to chiral resolution.



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Caption: Workflow for the racemic synthesis of **3,4-Dimethylpentanoic acid**.

Experimental Protocol: Racemic Synthesis (Conceptual)

- HWE Condensation: A phosphonate ylide is deprotonated with a strong base (e.g., NaH) and reacted with isobutyraldehyde to form an  $\alpha,\beta$ -unsaturated ester. The choice of phosphonate and reaction conditions can influence the E/Z selectivity of the resulting alkene.
- Hydrogenation: The resulting unsaturated ester is subjected to catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) to reduce the carbon-carbon double bond, yielding the saturated ester.
- Saponification: The saturated ester is hydrolyzed using a strong base like potassium hydroxide in an aqueous solution, followed by an acidic workup to protonate the carboxylate, yielding the final racemic **3,4-dimethylpentanoic acid**.<sup>[1]</sup>

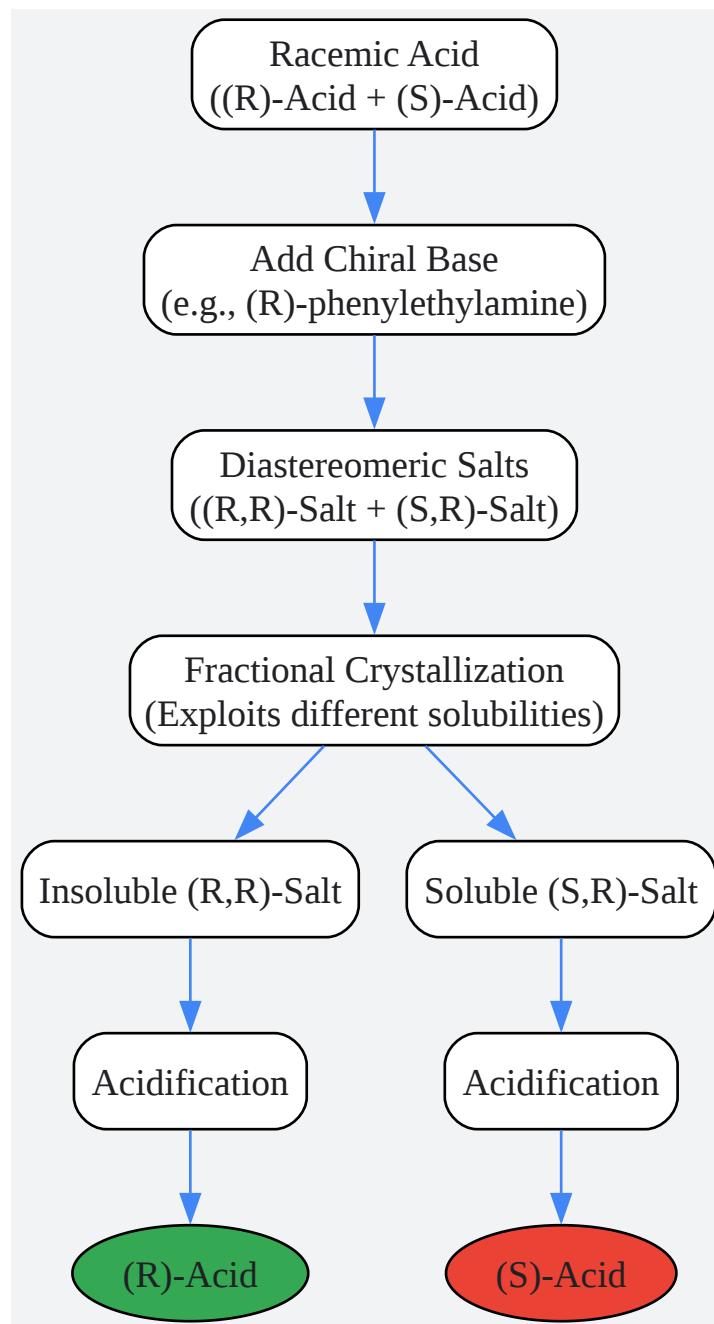
## Enantioselective Synthesis

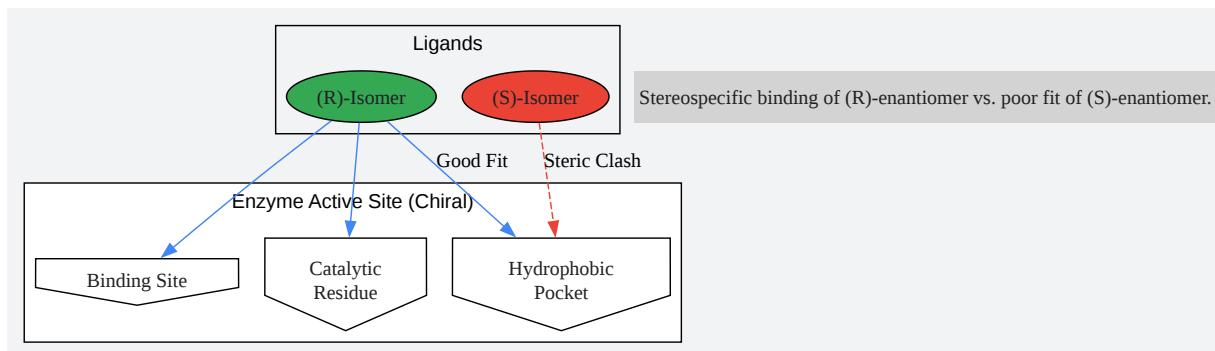
Directly synthesizing the (R)-enantiomer offers a more elegant and often more efficient route to the desired product. Methods like fluorous-phase asymmetric synthesis have been demonstrated for the stereoselective preparation of this enantiomer.<sup>[1]</sup> These techniques utilize a chiral auxiliary or catalyst to control the stereochemical outcome of a key bond-forming step.

**Causality in Enantioselective Synthesis:** The core principle is the creation of a diastereomeric transition state. A chiral catalyst or auxiliary interacts with the substrate to create a high-energy and a low-energy pathway for the formation of the two possible enantiomers. The reaction proceeds preferentially through the lower-energy transition state, leading to an excess of one enantiomer.

## Chiral Resolution of Racemic Mixtures

Resolution is the process of separating a racemic mixture into its constituent enantiomers. A classic and reliable method is the formation of diastereomeric salts.





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